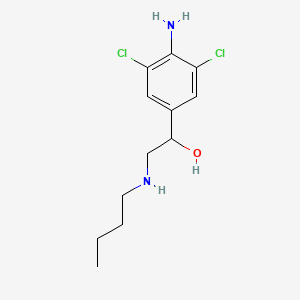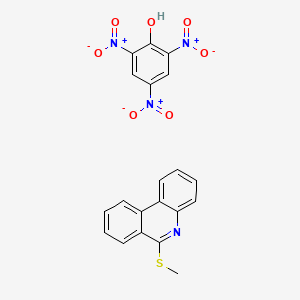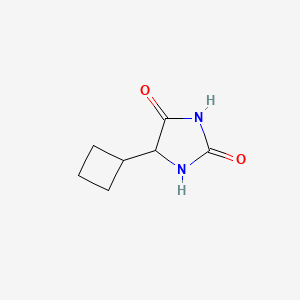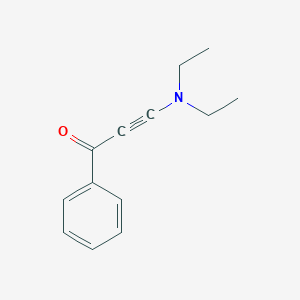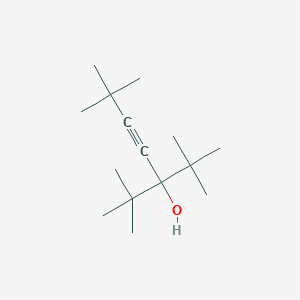
3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group and multiple methyl groups attached to a hept-4-yn-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the reaction of tert-butylacetylene with a suitable precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain the compound in its pure form. Techniques such as distillation and crystallization are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another compound with multiple tert-butyl groups, known for its antioxidant properties.
3,3-di-tert-butyl-2,2,4,4-tetramethyl-pentane: Similar in structure but with different functional groups and reactivity.
tert-Butyl bromoacetate: Used in organic synthesis, shares the tert-butyl group but differs in overall structure and applications.
Uniqueness
3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol stands out due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its unique structure makes it valuable in various research and industrial applications .
Properties
CAS No. |
36187-03-8 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
3-tert-butyl-2,2,6,6-tetramethylhept-4-yn-3-ol |
InChI |
InChI=1S/C15H28O/c1-12(2,3)10-11-15(16,13(4,5)6)14(7,8)9/h16H,1-9H3 |
InChI Key |
PPNVNQGQMNRXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC(C(C)(C)C)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


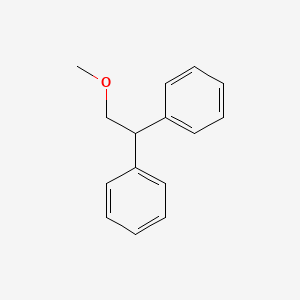
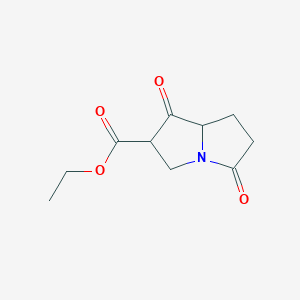
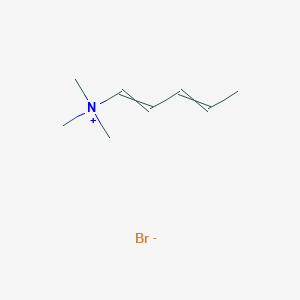
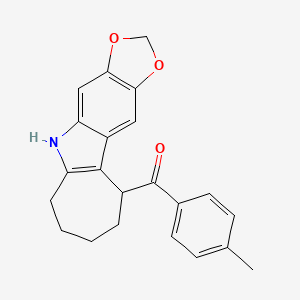
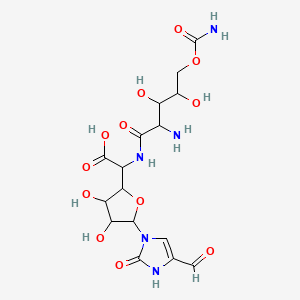

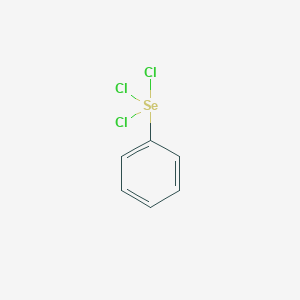


![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
